

Application Notes and Protocols for Torulene Extraction from Yeast Biomass

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Compound of Interest

Compound Name: *Torulene*

Cat. No.: *B1238558*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Torulene is a tetraterpenoid carotenoid pigment synthesized by various yeast species, notably from the genera *Rhodotorula*, *Sporobolomyces*, and *Sporidiobolus*.^{[1][2]} This vibrant red pigment and its oxidized derivative, torularhodin, are of significant interest due to their potent antioxidant properties, which are stronger than those of lycopene and β -carotene. These properties make them valuable compounds for applications in the pharmaceutical, cosmetic, and food industries.^[3] Efficient extraction of these intracellular carotenoids from the robust yeast cell wall is a critical step for their study and commercial application.^{[2][4]} This document provides detailed application notes and protocols for various methods of **torulene** extraction from yeast biomass.

Overview of Extraction Methodologies

The extraction of **torulene** from yeast is a multi-step process that typically involves cell wall disruption followed by solvent extraction. The choice of method depends on the yeast species, the desired purity of the extract, and the scale of the operation. Key considerations include the efficiency of cell lysis, the prevention of carotenoid degradation, and the environmental impact of the solvents used.^{[2][4][5]}

The primary methods for **torulene** extraction can be categorized as follows:

- Mechanical Disruption: Physical methods that rupture the yeast cell wall.
- Chemical Treatment: Use of acids or other chemicals to weaken the cell wall.
- Enzymatic Lysis: Application of enzymes to digest the cell wall components.
- Solvent Extraction: Use of organic solvents to solubilize and extract carotenoids.
- Supercritical Fluid Extraction (SFE): A "green" technology utilizing supercritical CO₂.

Below is a workflow diagram illustrating the general steps involved in **torulene** extraction from yeast biomass.

General workflow for **torulene** extraction from yeast.

Mechanical Disruption Methods

Mechanical methods are widely used due to their effectiveness and scalability.^[5] These techniques employ physical force to break the rigid yeast cell wall.

Bead Milling (Abrasion with Glass Beads)

Principle: Yeast cells are agitated with small glass beads, causing cell wall disruption through mechanical shear and impact.

Protocol:

- Harvest yeast cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes).
- Wash the cell pellet with distilled water and centrifuge again.
- Resuspend a known amount of wet or dry biomass (e.g., 0.5 g) in a suitable tube.
- Add an equal amount of glass beads (e.g., 0.5 g, diameter 425-600 µm).^{[6][7]}
- Add a suitable extraction solvent (e.g., 6 mL of acetone).
- Vortex the mixture at high speed for a specified duration (e.g., 2-10 minutes).^{[6][8]}

- Centrifuge the mixture (e.g., 1745 x g for 10 minutes) to separate the supernatant containing the carotenoids from the cell debris and glass beads.[8]
- Collect the supernatant and repeat the extraction process on the pellet until it becomes colorless.[9]
- Pool the supernatants for downstream processing.

Ultrasonication

Principle: High-frequency sound waves (ultrasound) create cavitation bubbles in the liquid suspension. The collapse of these bubbles generates localized high pressure and temperature, disrupting the cell walls.[10]

Protocol:

- Prepare a yeast cell suspension in a suitable solvent (e.g., acetone) in a beaker or tube.
- Place the vessel in an ultrasonic bath or use an ultrasonic probe.
- Apply ultrasound at a specific frequency and power (e.g., 40 kHz for an ultrasonic bath).[8]
- Sonication can be performed for a set duration (e.g., 20-40 minutes), potentially in cycles to prevent overheating.[8]
- After sonication, centrifuge the mixture to separate the extract from the cell debris.
- Collect the supernatant for further analysis.

High-Pressure Homogenization (HPH)

Principle: The yeast cell suspension is forced through a narrow valve at high pressure. The rapid pressure drop, along with shear stress and cavitation, causes the cells to rupture.[6][10]

Protocol:

- Resuspend the yeast biomass in a suitable buffer or solvent to form a slurry.

- Pass the slurry through a high-pressure homogenizer at a defined pressure (e.g., 100-200 kPa).
- The process can be repeated for multiple cycles to increase the disruption efficiency.[6]
- Collect the homogenized suspension.
- Proceed with solvent extraction to recover the released carotenoids.

Chemical and Enzymatic Methods

Acid Treatment

Principle: Acid treatment can help to disrupt the cellular membranes of yeast cells, although it may also lead to carotenoid degradation if not carefully controlled.[4]

Protocol:

- Harvest and wash the yeast biomass.
- Resuspend the cells in a dilute acid solution (e.g., HCl).
- Incubate the suspension under specific conditions of temperature and time.
- Neutralize the acid and wash the cells.
- Proceed with solvent extraction.

Enzymatic Lysis

Principle: Enzymes such as zymolyase or lyticase are used to specifically digest the yeast cell wall components (e.g., glucans and chitin), releasing the intracellular contents.

Protocol:

- Resuspend the washed yeast pellet in a suitable buffer (e.g., phosphate buffer).
- Add the lytic enzyme solution to the cell suspension.

- Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 1-2 hours).
- Monitor cell lysis using a microscope.
- Once lysis is complete, proceed with solvent extraction.

Solvent Extraction

Principle: Organic solvents are used to permeate the cell wall and solubilize the intracellular carotenoids. The choice of solvent is critical and depends on the polarity of the target carotenoids.[5] **Torulene**, being a non-polar carotene, is readily soluble in solvents like hexane, acetone, and their mixtures.[2][4]

Protocol (General):

- Start with yeast biomass that has been pre-treated with a disruption method (mechanical, chemical, or enzymatic).
- Add a suitable solvent or solvent mixture to the biomass. Common solvents include acetone, methanol, ethanol, hexane, and mixtures thereof (e.g., acetone:methanol 7:3 v/v or acetone:hexane 1:1 v/v).[1][2][11][12]
- Agitate the mixture for a defined period (e.g., 1 hour) at a specific temperature (e.g., 55°C).[9]
- Separate the solvent extract from the solid residue by centrifugation or filtration.
- Repeat the extraction until the biomass residue is colorless.
- Pool the solvent extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude carotenoid extract.[1][2]

Supercritical Fluid Extraction (SFE) with CO₂

Principle: Supercritical CO₂ (SC-CO₂) is used as a non-toxic, environmentally friendly solvent. By manipulating temperature and pressure, the solvating power of SC-CO₂ can be tuned to

selectively extract different compounds.^{[1][2]} This method is particularly effective for separating non-polar carotenoids like **torulene** from more polar ones like torularhodin.^{[1][2]}

A two-step SFE process can be employed for the selective extraction of **torulene**:

Two-step supercritical fluid extraction (SFE) process.

Protocol:

- Biomass Preparation: The yeast biomass should be dried and subjected to a cell disruption method (e.g., bead milling) prior to extraction.^{[1][2]}
- Step 1 (**Torulene** Extraction):
 - Load the pre-treated biomass into the SFE extraction vessel.
 - Pressurize the system with CO₂ to supercritical conditions (e.g., 300 bar and 40°C).^{[1][2]}
 - Maintain a constant flow of SC-CO₂ through the vessel to extract the non-polar carotenoids.
 - Collect the extract, which will be rich in **torulene**, β-carotene, and γ-carotene.^{[1][2]}
- Step 2 (Torularhodin Extraction - Optional):
 - The residual biomass from Step 1 is then subjected to a second extraction step.
 - In this step, a polar co-solvent such as ethanol is added to the SC-CO₂.^{[1][2]}
 - This increases the polarity of the supercritical fluid, allowing for the extraction of more polar carotenoids like torularhodin.^{[1][2]}

Data Presentation: Comparison of Extraction Methods

The efficiency of **torulene** extraction can vary significantly depending on the yeast strain, cell disruption method, and solvents used. The following tables summarize quantitative data from various studies.

Table 1: Carotenoid Yields from Different Yeast Strains and Disruption Methods

Yeast Species	Disruption Method	Carotenoid Yield	Reference
Sporidiobolus pararoseus	Ultrasonic Bath	84.8 ± 2.3 µg/g	[8]
Sporidiobolus pararoseus	Abrasion with Glass Beads	76.9 ± 2.1 µg/g	[8]
Rhodotorula mucilaginosa	Ultrasonic Bath	193.5 ± 25.8 µg/g	[8]
Rhodotorula mucilaginosa	Milling + Acetone Extraction	253.74 ± 9.74 mg/100g d.w.	[5]
Rhodotorula mucilaginosa	Thermal Acid Treatment	121.3 ± 7.0 µg/g d.w.	[3]
Rhodotorula mucilaginosa	Saponification	84.9 ± 11.0 µg/g d.w.	[3]
Rhodotorula mucilaginosa	Ultrasound-assisted Enzymatic Lysis	68.1 ± 7.0 µg/g d.w.	[3]

Table 2: Total Carotenoid Yields with Different Solvent Systems for Sporobolomyces ruberrimus

Solvent System (v/v)	Total Carotenoids (µg/g of cells)	Reference
Acetone:Hexane (1:1)	171.74	[11][12]
Acetone:Ethyl Ether (1:1)	172.19	[11][12]
Acetone:Hexane (9:1)	221.88	[11]

Table 3: Operating Conditions for Supercritical Fluid Extraction (SFE) of Carotenoids

Parameter	Step 1 (Apolar Carotenoids)	Step 2 (Polar Carotenoids)	Reference
Solvent	Supercritical CO ₂	Supercritical CO ₂ + Ethanol	[1][2]
Temperature	40 - 60 °C	40 - 60 °C	[1][2]
Pressure	300 - 500 bar	300 - 500 bar	[1][2]
Optimal Conditions	40 °C, 300 bar	40 °C, 300 bar	[1][2]

Concluding Remarks

The selection of an appropriate extraction method for **torulene** from yeast biomass is a critical step that influences yield, purity, and economic feasibility. For laboratory-scale extractions, mechanical disruption with bead mills or ultrasonication followed by solvent extraction with acetone or acetone/hexane mixtures offers high efficiency. For industrial applications, scalable methods like high-pressure homogenization and greener technologies such as supercritical fluid extraction are promising alternatives. The protocols and data presented here provide a comprehensive guide for researchers and professionals to develop and optimize **torulene** extraction processes for their specific needs.

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